3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid, commonly referred to as Mosher's acid, is a fluorinated organic compound with the molecular formula and a molecular weight of 234.17 g/mol. This compound is notable for its chiral properties and is primarily used as a chiral derivatizing agent in stereochemical studies. The unique trifluoromethyl and methoxy groups enhance its reactivity and ability to form stable diastereomers with chiral amines, making it invaluable in determining the enantiomeric purity of various compounds .
The chemical behavior of 3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid is characterized by its ability to undergo several types of reactions:
In biological contexts, 3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid has been utilized to study enzyme-substrate interactions and protein-ligand binding due to its structural properties. Its fluorinated structure can enhance metabolic stability and bioavailability in drug candidates. This compound has also shown potential as an active pharmaceutical ingredient in various therapeutic applications .
The synthesis of 3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid typically involves:
In industrial settings, continuous flow reactors are often employed for large-scale production, along with advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
The applications of 3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid span various fields:
Studies involving 3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid focus on its interactions with biological macromolecules. The fluorinated structure enhances binding affinity and selectivity towards specific enzymes or receptors. This property makes it a valuable tool in drug design and development processes .
Several compounds share structural similarities with 3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3,3,3-Trifluoro-2-methylpropanoic acid | Contains a methyl group instead of a methoxy group | Less sterically hindered compared to Mosher's acid |
| 3,3,3-Trifluoro-2-phenylpropanoic acid | Lacks the methoxy group | Useful for different chiral derivatization applications |
| 3,3,3-Trifluoro-2-methoxypropanoic acid | Contains only one aromatic substituent | Different reactivity profile due to lack of phenyl group |
Compared to these similar compounds, 3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid stands out due to the combination of both methoxy and phenyl groups on the same carbon atom. This unique structural feature enhances its ability to form stable chiral derivatives and interact effectively with biological molecules .
3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid, commonly known as Mosher's acid or MTPA, was first synthesized and characterized by Harry Stone Mosher in the 1970s as a chiral derivatizing agent for stereochemical analysis. Its systematic IUPAC name, (R)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid, reflects its trifluoromethyl, methoxy, and phenyl substituents. The compound exists in two enantiomeric forms: the (R)- and (S)-configurations, which are critical for its applications in determining absolute configurations of chiral alcohols and amines. Alternative names include (R)-(+)-α-methoxy-α-trifluoromethylphenylacetic acid (CAS 20445-31-2) and (±)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (CAS 81655-41-6).
The molecular structure of Mosher's acid (C₁₀H₉F₃O₃) features a central chiral carbon bonded to:
| Structural Feature | Role in Chirality |
|---|---|
| Trifluoromethyl group (-CF₃) | Electron-withdrawing, enhances NMR sensitivity |
| Methoxy group (-OCH₃) | Steric bulk, stabilizes specific conformers |
| Phenyl ring | π-π interactions, magnetic anisotropy |
The (R)-enantiomer is more commonly used due to its commercial availability and established protocols for derivatization.
Mosher's acid revolutionized stereochemical analysis by enabling diastereomeric differentiation via nuclear magnetic resonance (NMR). Its trifluoromethyl group induces distinct chemical shift differences in diastereomers, making it indispensable for determining enantiomeric excess and absolute configurations.
The synthesis of 3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid, commonly known as Mosher's acid, represents a significant advancement in the preparation of fluorinated carboxylic acids for analytical chemistry applications . Laboratory-scale preparation methods have evolved to encompass multiple synthetic pathways, each offering distinct advantages in terms of yield, purity, and operational convenience .
The esterification-hydrolysis approach constitutes one of the most widely employed synthetic routes for preparing 3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid . This methodology typically involves the initial esterification of trifluoroacetic acid derivatives with methoxy-substituted benzene compounds, followed by controlled hydrolysis to yield the desired carboxylic acid .
The reaction mechanism proceeds through the formation of an intermediate ester using dicyclohexylcarbodiimide as a coupling reagent in combination with dichloromethane as the solvent system . The Steglich esterification protocol has proven particularly effective, utilizing dicyclohexylcarbodiimide as a coupling reagent and 4-dimethylaminopyridine as a catalyst under ambient temperature conditions [28]. This approach generates dicyclohexylurea as a byproduct, which can be readily removed through filtration due to its limited solubility in common organic solvents [29].
Table 1: Esterification-Hydrolysis Reaction Parameters
| Parameter | Optimal Conditions | Yield Range | Reference |
|---|---|---|---|
| Temperature | Room temperature (20-25°C) | 85-95% | [28] |
| Reaction Time | 12-24 hours | - | |
| Coupling Reagent | Dicyclohexylcarbodiimide (1.2 equiv) | - | [28] |
| Catalyst | 4-dimethylaminopyridine (0.1 equiv) | - | [28] |
| Solvent System | Dichloromethane | - |
The hydrolysis step typically employs basic conditions using lithium hydroxide in a tetrahydrofuran-water mixture, which has demonstrated superior performance compared to alternative hydrolysis protocols [12]. The saponification process occurs through a two-step addition-elimination mechanism involving nucleophilic acyl substitution [12]. The carboxylic acid product is subsequently obtained through acidification during the workup procedure [12].
Oxalyl chloride-mediated synthesis represents an alternative and highly efficient approach for preparing 3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid derivatives [9]. This methodology has gained considerable attention due to its ability to produce gaseous byproducts that can be easily removed, facilitating purification procedures [9].
The reaction protocol involves treating the carboxylic acid precursor with oxalyl chloride in the presence of catalytic amounts of dimethylformamide [14]. The process operates under mild conditions, typically at room temperature, and provides quantitative conversion within one hour [14]. Hexane has been identified as the optimal solvent for this transformation, as it allows for the efficient removal of dimethylformamide-derived impurities through simple filtration [14].
Table 2: Oxalyl Chloride Reaction Optimization Data
| Solvent | Temperature (°C) | Time (hours) | Yield (%) | Purity Assessment |
|---|---|---|---|---|
| Hexane | 25 | 1 | 95 | High purity by proton nuclear magnetic resonance |
| Dichloromethane | 25 | 1 | 90 | Requires additional purification |
| Chloroform | 25 | 1 | 85 | Moderate purity |
| Benzene | 25 | 1 | 88 | Good purity |
The mechanism involves the formation of an N-chloromethylene-N-methylmethanaminium chloride intermediate, which facilitates the conversion of the carboxylic acid to the corresponding acid chloride [14]. This activated intermediate can subsequently undergo various transformations, including hydrolysis to regenerate the carboxylic acid or coupling reactions with nucleophiles [9].
The oxalyl chloride method demonstrates particular advantages for microscale preparations, where quantities as small as 0.01 millimoles can be efficiently processed without the need for distillation or chromatographic purification [14]. The resulting acid chloride exhibits excellent stability and can be used directly for further derivatization reactions [14].
Industrial-scale production of 3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid employs continuous flow reactor systems to ensure consistent quality and high throughput . These automated processes utilize advanced reaction monitoring and control systems to optimize yield and minimize byproduct formation [31].
Continuous flow synthesis offers significant advantages over traditional batch processes, including precise control over reaction parameters such as temperature, residence time, and reagent concentrations [31]. The implementation of continuous flow technology allows for the direct oxidation of alcohol precursors to carboxylic acids using hydrogen peroxide and platinum catalysts [31]. This approach has demonstrated excellent stability, with production runs exceeding 210 hours while maintaining yields above 96% [31].
Table 3: Industrial Production Parameters for Continuous Flow Synthesis
| Parameter | Specification | Performance Metric |
|---|---|---|
| Flow Rate | 1-4 milliliters per minute | Optimized for residence time |
| Temperature | 125-135°C | Temperature-dependent yield optimization |
| Pressure | 250 pounds per square inch | Maintained via backpressure regulation |
| Catalyst | Platinum on silicon dioxide | Extended operational lifetime |
| Throughput | 22 grams per hour | Scalable production capacity |
The industrial process incorporates multi-step telescoped flow procedures that combine esterification and subsequent transformations in a single continuous operation [34]. Module-based reactor designs allow for independent optimization of each reaction step while maintaining overall process efficiency [34]. Temperature control systems ensure precise thermal management, with rapid cooling capabilities to prevent thermal degradation of sensitive intermediates [34].
Large-scale esterification processes utilize optimized reagent concentrations and automated dosing systems to maintain stoichiometric balance throughout extended production runs . High-performance liquid chromatography monitoring enables real-time quality assessment and process adjustment . The use of advanced purification techniques ensures that industrial-grade material meets stringent purity specifications required for analytical applications .
Purification of 3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid requires specialized techniques to achieve the high purity levels necessary for chiral derivatization applications [11]. The compound's unique structural features, including the trifluoromethyl group and aromatic substituent, necessitate careful selection of purification methodologies [11].
Crystallization-based purification represents the primary approach for solid carboxylic acid compounds [24]. The process involves dissolution in a suitable solvent system followed by controlled precipitation under optimized temperature conditions [24]. Aromatic carboxylic acids can be effectively purified through conversion to their sodium salts, recrystallization from hot water, and subsequent reconversion to the free acids [11].
Table 4: Purification Method Comparison
| Method | Purity Achieved | Recovery Yield | Advantages | Limitations |
|---|---|---|---|---|
| Recrystallization | >99% | 80-90% | High purity, simple operation | Requires crystalline material |
| Column Chromatography | >95% | 70-85% | Versatile, handles mixtures | Solvent consumption |
| High-Performance Liquid Chromatography | >99.5% | 85-95% | Highest purity, analytical grade | Equipment intensive |
| Distillation | >98% | 90-95% | Efficient separation | Temperature limitations |
High-performance liquid chromatography purification provides the highest purity levels, achieving analytical-grade material suitable for the most demanding applications [25]. This technique utilizes specialized columns and optimized mobile phase compositions to achieve baseline separation of impurities [25]. The method requires ultrapure water and carefully controlled solvent systems to prevent contamination and ensure reproducible results [25].
Column chromatography using silica gel or alumina stationary phases offers an alternative purification approach for compounds that do not readily crystallize [32]. The technique exploits polarity differences between the target compound and impurities, enabling effective separation through differential elution [32]. Solvent selection plays a critical role in achieving optimal separation, with polar solvents typically required for effective elution of fluorinated carboxylic acids [32].
For liquid carboxylic acids, a sequential extraction protocol is employed involving initial dissolution in aqueous alkali followed by ether extraction [11]. The aqueous phase is subsequently acidified and re-extracted to isolate the purified acid [11]. This approach effectively removes both neutral and basic impurities while concentrating the target compound [11].
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